Cas no 593249-20-8 (1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol)
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol
- 593249-20-8
- AKOS012215248
- DB-180099
- DTXSID40696128
- 1-(4-amino-2-fluorophenyl)pyrrolidin-3-ol
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- MDL: MFCD11849603
- Inchi: 1S/C10H13FN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
- InChI Key: JKEKFPNIJKEMSY-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1N1CCC(C1)O)N
Computed Properties
- Exact Mass: 196.10129
- Monoisotopic Mass: 196.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 49.5Ų
Experimental Properties
- PSA: 49.49
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A041130-125mg |
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol |
593249-20-8 | 125mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A041130-250mg |
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol |
593249-20-8 | 250mg |
$ 375.00 | 2022-06-08 | ||
| Chemenu | CM307122-1g |
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol |
593249-20-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Matrix Scientific | 051329-500mg |
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol |
593249-20-8 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 051329-2.5g |
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol |
593249-20-8 | 2.5g |
$720.00 | 2023-09-10 | ||
| Alichem | A109006187-5g |
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol |
593249-20-8 | 95% | 5g |
$539.28 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738826-1g |
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol |
593249-20-8 | 98% | 1g |
¥1450.00 | 2024-05-07 |
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol
Comprehensive Overview of 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol (CAS No. 593249-20-8)
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol (CAS No. 593249-20-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring both an amino and a fluorophenyl group attached to a pyrrolidinol backbone, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially those targeting neurological and metabolic disorders.
The growing demand for fluorinated compounds in medicinal chemistry has propelled the interest in 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol. Fluorination often enhances a molecule's bioavailability and metabolic stability, making it a critical modification in modern drug design. This compound's pyrrolidine ring further contributes to its versatility, as such structures are common in bioactive molecules, including alkaloids and synthetic therapeutics. Recent studies highlight its potential in developing novel kinase inhibitors and GPCR modulators, which are hot topics in oncology and CNS drug research.
In the context of AI-driven drug discovery, 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol has been flagged as a promising candidate for virtual screening and molecular docking studies. Computational chemists leverage its well-defined structure to predict interactions with biological targets, accelerating the identification of lead compounds. This aligns with the current trend of integrating machine learning and cheminformatics to streamline R&D processes, a frequently searched topic among researchers and industry professionals.
Another area of interest is the compound's potential in green chemistry applications. With sustainability becoming a priority, scientists are exploring eco-friendly synthetic routes for derivatives of 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol. Catalytic methods and solvent-free reactions are being tested to reduce environmental impact, addressing the global push for sustainable pharmaceuticals. This resonates with the increasing number of searches related to green synthesis and circular economy in chemical manufacturing.
From a commercial perspective, the supply chain for 593249-20-8 is closely monitored due to its niche applications. Suppliers and manufacturers emphasize high-purity grades to meet the stringent requirements of preclinical studies. Quality control protocols, including HPLC and NMR validation, are critical to ensure consistency, a concern frequently raised in forums and procurement inquiries. The compound's stability under various storage conditions is also a recurring discussion point among end-users.
Looking ahead, the trajectory for 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol appears robust, driven by interdisciplinary innovations. Whether in precision medicine, catalysis, or computational chemistry, its multifaceted utility continues to inspire cutting-edge research. As the scientific community delves deeper into its mechanisms and derivatives, this compound is poised to remain a focal point in both academic and industrial settings.
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